molecular formula C11H20N2O2S B595670 Tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate CAS No. 1268521-77-2

Tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate

Cat. No. B595670
CAS RN: 1268521-77-2
M. Wt: 244.353
InChI Key: HOMSWQJNYAOOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate is a chemical compound that belongs to the class of diazepines. It has been extensively studied in the scientific community due to its potential applications in various fields such as medicine and agriculture.

Mechanism of Action

The exact mechanism of action of tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate is not fully understood. However, studies have shown that it interacts with various receptors in the body such as GABA-A and 5-HT1A receptors. It has also been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects
Tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to exhibit anxiolytic and anti-depressant effects in animal models. In plants, it has been shown to promote growth and increase yield.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate in lab experiments is its versatility. It can be used in a variety of assays to study its effects on different systems. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate. One direction is to further investigate its potential as an anti-inflammatory and anti-tumor drug. Another direction is to study its effects on different systems such as the nervous system and the immune system. Additionally, there is potential for the development of new analogs of this compound with improved properties such as increased solubility and potency.
Conclusion
Tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate is a versatile chemical compound that has potential applications in various fields such as medicine and agriculture. Its mechanism of action and biochemical and physiological effects have been extensively studied, and there are several future directions for its research. While there are some limitations to working with this compound, its versatility and potential make it an important area of study for the scientific community.

Synthesis Methods

Tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction of tert-butyl 3-aminocrotonate with methyl mercaptan in the presence of a catalyst such as triethylamine. This reaction yields tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate as the main product.

Scientific Research Applications

Tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate has been extensively studied for its potential applications in various fields such as medicine and agriculture. In medicine, it has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as an anti-anxiety and anti-depressant drug. In agriculture, it has been studied for its potential use as a plant growth regulator.

properties

IUPAC Name

tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-7-5-6-12-9(8-13)16-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMSWQJNYAOOHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN=C(C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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